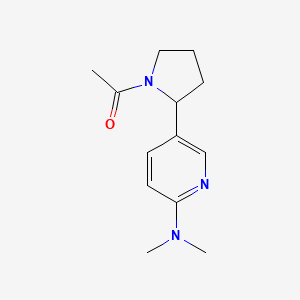
1-(2-(6-(Dimethylamino)pyridin-3-yl)pyrrolidin-1-yl)ethanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(2-(6-(二甲氨基)吡啶-3-基)吡咯烷-1-基)乙酮是一种包含吡咯烷环和二甲氨基取代的吡啶环的化合物。
准备方法
1-(2-(6-(二甲氨基)吡啶-3-基)吡咯烷-1-基)乙酮的合成通常涉及吡咯烷环的构建,然后引入二甲氨基吡啶部分。一种常见的合成路线从马来酸酐与芳香胺反应开始,形成(Z)-4-氧代-4-(芳基氨基)丁-2-烯酸。 然后将该中间体与亚硫酰氯反应生成所需的吡咯烷衍生物 。工业生产方法可能涉及类似步骤,但针对大规模合成进行了优化,确保高产率和纯度。
化学反应分析
科学研究应用
1-(2-(6-(二甲氨基)吡啶-3-基)吡咯烷-1-基)乙酮在科学研究中有几种应用:
化学: 它用作合成更复杂分子的结构单元。
生物学: 该化合物与生物靶标相互作用的能力使其在研究酶抑制和受体结合方面非常有用。
工业: 它可用于生产特种化学品和材料.
作用机制
1-(2-(6-(二甲氨基)吡啶-3-基)吡咯烷-1-基)乙酮的作用机制涉及它与特定分子靶标(如酶和受体)的相互作用。吡咯烷环提供一个支架,可以适合酶的活性位点,而二甲氨基吡啶部分可以与靶标形成氢键和其他相互作用。 这种双重相互作用增强了化合物的结合亲和力和特异性 .
相似化合物的比较
类似的化合物包括其他吡咯烷衍生物和二甲氨基取代的吡啶。与这些化合物相比,1-(2-(6-(二甲氨基)吡啶-3-基)吡咯烷-1-基)乙酮是独特的,因为它结合了结构特征,提供了增强的生物活性并具有特异性。一些类似的化合物是:
- 吡咯烷-2-酮
- 吡咯烷-2,5-二酮
- 二甲氨基吡啶衍生物 .
生物活性
1-(2-(6-(Dimethylamino)pyridin-3-yl)pyrrolidin-1-yl)ethanone, a compound with a complex structure, has gained attention in pharmacological research due to its potential biological activities. This article explores its biological activity, focusing on its mechanisms, effects, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is C14H20N2, with a molecular weight of approximately 232.33 g/mol. It features a dimethylamino group attached to a pyridine ring, which is further connected to a pyrrolidine moiety.
Research indicates that compounds similar to this compound may interact with various biological targets, including:
- Protein Kinases : Compounds in this class have been shown to inhibit specific protein kinases, which play crucial roles in cell signaling pathways.
- Calcium Signaling : Some studies suggest that these compounds can initiate calcium release within cells, leading to downstream signaling events .
In Vitro Studies
In vitro assays have demonstrated that this compound exhibits notable activity against several biological targets:
Case Studies
- Anti-inflammatory Activity : A study evaluated the anti-inflammatory effects of similar compounds, reporting significant suppression of COX enzymes, indicating potential applications in treating inflammatory conditions .
- Cytotoxicity : Another study highlighted the cytotoxic effects of related compounds in cancer cell lines, with IC50 values as low as 30 nM, suggesting strong potential for therapeutic applications against tumors .
Structure–Activity Relationships (SAR)
The biological activity of this compound can be largely attributed to its structural components:
- Dimethylamino Group : Enhances lipophilicity and may facilitate blood-brain barrier penetration.
- Pyridine and Pyrrolidine Rings : These heterocycles contribute to the compound's ability to interact with various receptors and enzymes.
属性
分子式 |
C13H19N3O |
|---|---|
分子量 |
233.31 g/mol |
IUPAC 名称 |
1-[2-[6-(dimethylamino)pyridin-3-yl]pyrrolidin-1-yl]ethanone |
InChI |
InChI=1S/C13H19N3O/c1-10(17)16-8-4-5-12(16)11-6-7-13(14-9-11)15(2)3/h6-7,9,12H,4-5,8H2,1-3H3 |
InChI 键 |
DWYRYAFGZSIYTQ-UHFFFAOYSA-N |
规范 SMILES |
CC(=O)N1CCCC1C2=CN=C(C=C2)N(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















